![molecular formula C19H14N2O2 B1330700 4-(2-Fluorenylazo)resorcinol CAS No. 63020-83-7](/img/structure/B1330700.png)
4-(2-Fluorenylazo)resorcinol
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Overview
Description
Synthesis Analysis
The synthesis of azo resorcinol derivatives has been explored in various studies. For instance, the synthesis of 4-(4-antipyrinylazo) resorcinol was achieved, and its structure was confirmed using IR spectroscopy . Similarly, 4-(2-thiazolylazo)resorcinol (TAR) and its complexes with different metals such as Mn(II), Co(II), Ni(II), Fe(II), Cu(II), Zn(II), and Cd(II) were synthesized and characterized using a range of analytical techniques . These studies provide a foundation for understanding the synthesis of 4-(2-Fluorenylazo)resorcinol, although the specific synthesis of this compound was not directly reported in the provided papers.
Molecular Structure Analysis
The molecular structure of azo resorcinol derivatives is typically characterized using spectroscopic methods. UV-visible spectroscopy, IR spectroscopy, and elemental analysis were employed to determine the structure of the synthesized compounds . The coordination of the ligand to metal ions was found to be tridentate, involving the resorcinol OH, azo N, and thiazole N or other heteroatoms as donor sites . These findings are relevant to the molecular structure analysis of this compound, suggesting that similar coordination patterns may be expected.
Chemical Reactions Analysis
The chemical reactivity of azo resorcinol derivatives was investigated through their interactions with various metal ions to form stable complexes. The color reaction of 4-(4-antipyrinylazo) resorcinol with indium(III) was studied, forming a stable orange complex . The manganese(II) complex of 4-(2-thiazolylazo)resorcinol was shown to catalyze the disproportionation of hydrogen peroxide . Charge-transfer complexes of TAR with different acceptor molecules were synthesized, indicating the potential for diverse chemical reactions involving azo resorcinol derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of azo resorcinol derivatives were extensively analyzed. The complexes exhibited specific absorption behaviors, with maximum absorption wavelengths and molar absorptivities reported for the color reactions . The electrochemical behavior was studied using cyclic voltammetry, and thermal decomposition studies provided additional structural information . Optical properties such as refractive index, extinction coefficient, dielectric constant, and optical band gaps were determined, revealing that the properties varied with different metal complexes . The stability constants of charge-transfer complexes were determined, and their thermal nature was investigated using TGA-DTA .
Scientific Research Applications
Analytical Reagent in Colorimetric Estimation
4-(2-Pyridylazo)-resorcinol, a compound structurally similar to 4-(2-Fluorenylazo)resorcinol, has been found to be effective as an analytical reagent for the colorimetric estimation of cobalt, uranium, and lead. It is notably the most sensitive reagent for cobalt estimation, the most sensitive water-soluble reagent for uranium, and the first published water-soluble reagent for lead estimation (Pollard, Hanson, & Geary, 1959).
Spectrophotometric Determination of Metal Ions
Another study explored the use of 4-(2-Thiazolylazo)resorcinol, a compound closely related to this compound, for the spectrophotometric determination of niobium. This reagent forms a carmine red complex with niobium, showing specificity and effectiveness in the presence of certain chelators like EDTA (Patrovský, 1965).
Study of Metalloproteins
The chromogenic chelator 4-(2-Pyridylazo)resorcinol (PAR), closely related to this compound, is popular in determining concentrations of various metal ions and their affinities for metal ion-binding biomolecules. This study focused on the spectral properties and stability of PAR and its complexes with various metals, providing updated parameters applicable in experimental conditions (Kocyła, Pomorski, & Krężel, 2015).
Liquid Chromatography Applications
4-(2-Pyridylazo)resorcinol (PAR) has been evaluated as a precolumn chelating agent for liquid chromatographic multielement determinations. This study represents a pioneering approach to using PAR for the liquid chromatographic separation of metal ions, highlighting its feasibility and effectiveness in multielement analysis (Roston, 1984).
Spectrophotometric Method for Iron(II) Determination
A study demonstrated the use of 4-(2-Thiazolylazo)resorcinol in forming a water-soluble complex with iron(II), useful for spectrophotometric determination. This method highlighted the reagent's sensitivity and selectivity for iron(II) determination, comparing favorably with traditional methods (Ueda & Yamamoto, 1980).
Metal Complex Studies
Research into the metal complexes formed by 4-(2'-Thiazolylazo)-resorcinol, similar to this compound, provided insights into its coordinating tendencies with various bivalent metal ions. This study compared its properties with those of 4-(2'-Pyridylazo)-resorcinol, revealing significant findings about their ligand properties (Stanley & Cheney, 1966).
Mechanism of Action
Target of Action
It’s worth noting that resorcinol, a related compound, is known to exert a keratolytic activity and is used as an antiseptic and disinfectant in topical pharmaceutical products for the treatment of skin disorders .
Mode of Action
Resorcinol, a structurally similar compound, works by helping to remove hard, scaly, or roughened skin
Biochemical Pathways
It’s known that resorcinol can inhibit peroxidases in the thyroid, subsequently blocking the synthesis of thyroid hormones . It’s possible that 4-(2-Fluorenylazo)resorcinol may have similar effects, but this requires further investigation.
Result of Action
Based on the known effects of resorcinol, it could potentially help in the removal of hard, scaly, or roughened skin .
Action Environment
One study explored the interaction between a similar compound, 4-(2-pyridylazo)resorcinol (par), and lanthanum fluoride (laf3) nanoparticles in an aqueous environment .
Safety and Hazards
Resorcinol, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 1), and is a combustible dust .
properties
IUPAC Name |
4-(9H-fluoren-2-yldiazenyl)benzene-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-15-6-8-18(19(23)11-15)21-20-14-5-7-17-13(10-14)9-12-3-1-2-4-16(12)17/h1-8,10-11,22-23H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZSYIWWKUVZLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=NC4=C(C=C(C=C4)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What insights does the provided research offer about the gastric secretion of 4-(2-Fluorenylazo)resorcinol in different species?
A1: The research paper, "Gastric Secretion of Fluorene-2-Azo-2', 4'-Dihydroxybenzene in the Rat, Mouse, and Guinea-Pig" [], investigates the secretion of this compound into the gastric lumen of rats, mice, and guinea pigs. While the abstract doesn't disclose specific findings, the title suggests a comparative study on how this compound is secreted into the stomach across these species. This information is valuable for understanding species-specific differences in xenobiotic handling and could have implications for toxicological studies.
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